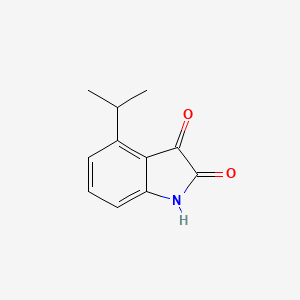![molecular formula C34H37Cl3N4O4 B8771226 3-{2-[2,4-bis(2-methylbutan-2-yl)phenoxy]acetamido}-N-[5-oxo-1-(2,4,6-trichlorophenyl)-2H-pyrazol-3-yl]benzamide](/img/structure/B8771226.png)
3-{2-[2,4-bis(2-methylbutan-2-yl)phenoxy]acetamido}-N-[5-oxo-1-(2,4,6-trichlorophenyl)-2H-pyrazol-3-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{2-[2,4-bis(2-methylbutan-2-yl)phenoxy]acetamido}-N-[5-oxo-1-(2,4,6-trichlorophenyl)-2H-pyrazol-3-yl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[2,4-bis(2-methylbutan-2-yl)phenoxy]acetamido}-N-[5-oxo-1-(2,4,6-trichlorophenyl)-2H-pyrazol-3-yl]benzamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core benzamide structure, followed by the introduction of the phenoxyacetyl and pyrazolyl groups. Key reagents used in these steps include acyl chlorides, amines, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
3-{2-[2,4-bis(2-methylbutan-2-yl)phenoxy]acetamido}-N-[5-oxo-1-(2,4,6-trichlorophenyl)-2H-pyrazol-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce amines or alcohols. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
3-{2-[2,4-bis(2-methylbutan-2-yl)phenoxy]acetamido}-N-[5-oxo-1-(2,4,6-trichlorophenyl)-2H-pyrazol-3-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{2-[2,4-bis(2-methylbutan-2-yl)phenoxy]acetamido}-N-[5-oxo-1-(2,4,6-trichlorophenyl)-2H-pyrazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- 3-[2,4-bis(2-methylbutan-2-yl)phenoxy]propanenitrile
- 2-({[2,4-bis(2-methylbutan-2-yl)phenoxy]acetyl}amino)-N-[5-hydroxy-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]benzamide
Uniqueness
Compared to similar compounds, 3-{2-[2,4-bis(2-methylbutan-2-yl)phenoxy]acetamido}-N-[5-oxo-1-(2,4,6-trichlorophenyl)-2H-pyrazol-3-yl]benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C34H37Cl3N4O4 |
|---|---|
Molecular Weight |
672.0 g/mol |
IUPAC Name |
3-[[2-[2,4-bis(2-methylbutan-2-yl)phenoxy]acetyl]amino]-N-[3-oxo-2-(2,4,6-trichlorophenyl)-1H-pyrazol-5-yl]benzamide |
InChI |
InChI=1S/C34H37Cl3N4O4/c1-7-33(3,4)21-12-13-27(24(15-21)34(5,6)8-2)45-19-29(42)38-23-11-9-10-20(14-23)32(44)39-28-18-30(43)41(40-28)31-25(36)16-22(35)17-26(31)37/h9-18,40H,7-8,19H2,1-6H3,(H,38,42)(H,39,44) |
InChI Key |
NFQCZOCWVMXBJE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)NC3=CC(=O)N(N3)C4=C(C=C(C=C4Cl)Cl)Cl)C(C)(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]propanoic acid](/img/structure/B8771155.png)











